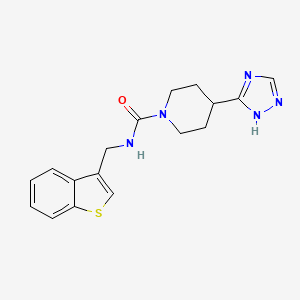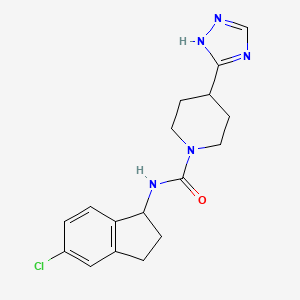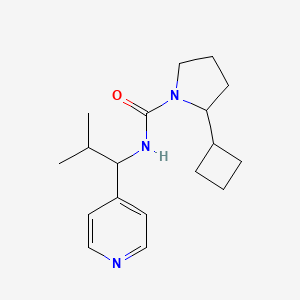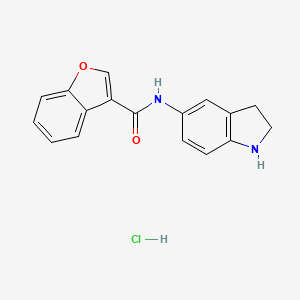![molecular formula C12H25ClN2O B7639230 1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride, commonly known as MEPH, is a synthetic compound belonging to the class of cathinones. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. MEPH is a potent stimulant that increases the levels of dopamine and norepinephrine in the brain, leading to increased energy, alertness, and feelings of pleasure.
Mechanism of Action
MEPH acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their release from presynaptic neurons. This dual action on the dopaminergic and noradrenergic systems is thought to be responsible for the stimulant and euphoric effects of MEPH.
Biochemical and Physiological Effects
MEPH has been shown to increase heart rate, blood pressure, and body temperature in humans. It also leads to increased levels of dopamine and norepinephrine in the brain, which are associated with feelings of pleasure and reward. Chronic use of MEPH has been shown to lead to tolerance and dependence, with withdrawal symptoms including depression, anxiety, and fatigue.
Advantages and Limitations for Lab Experiments
MEPH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well-characterized. However, MEPH has several limitations, including its potential for abuse and dependence, which can make it difficult to use in human studies. It also has limited selectivity for dopamine and norepinephrine, which can make it difficult to study the effects of specific neurotransmitters.
Future Directions
There are several future directions for research on MEPH. One area of interest is its potential as a treatment for depression, anxiety, and addiction. Studies have shown that MEPH has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more selective cathinones that target specific neurotransmitter systems, which could lead to the development of more effective and safer drugs. Finally, further research is needed to investigate the long-term effects of MEPH use, particularly with regards to its potential for dependence and addiction.
Synthesis Methods
MEPH can be synthesized through various methods, including the reaction of 3-methylbutan-1-one with piperidine and ammonium chloride. The reaction is carried out in the presence of a reducing agent such as sodium borohydride, and the resulting product is purified through recrystallization. Other methods of synthesis involve the use of other reducing agents such as lithium aluminum hydride or sodium cyanoborohydride. The purity of the synthesized MEPH can be determined through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
MEPH has been extensively studied for its effects on the central nervous system. It has been used in various animal models to study its mechanism of action and potential therapeutic applications. MEPH has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in rats. It has also been used in studies to investigate its potential as a treatment for depression, anxiety, and addiction.
properties
IUPAC Name |
1-[3-(1-aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)7-12(15)14-6-4-5-11(8-14)10(3)13;/h9-11H,4-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVLFHWSLJVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)

![N-[[3-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]methyl]cycloheptanecarboxamide](/img/structure/B7639194.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639200.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)





![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)